7-Fluoro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFYTAZKXBYYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743253 |

Source

|

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-42-1 |

Source

|

| Record name | 2H-Indazole, 7-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-Fluoro-2-methyl-2H-indazole molecular weight

An In-depth Technical Guide to 7-Fluoro-2-methyl-2H-indazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoro-2-methyl-2H-indazole, a heterocyclic compound of increasing interest to researchers and professionals in the field of drug development. We will delve into its core physicochemical properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of biologically active compounds.[1] Structurally, indazoles are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[2] The 1H-tautomer is generally the most stable.[2]

The indazole nucleus is a bioisostere of indole and benzimidazole, allowing it to mimic these structures and interact with their biological targets.[3] This has led to the development of indazole-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and kinase inhibitory effects.[1][3][4] Marketed drugs such as the anti-inflammatory agent bendazac and the kinase inhibitor pazopanib feature the indazole core.[1][2]

The strategic functionalization of the indazole ring, such as the introduction of a fluorine atom and a methyl group in 7-Fluoro-2-methyl-2H-indazole, is a key strategy in drug discovery. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. The methylation at the N-2 position directs the synthesis towards a specific tautomer, which can be crucial for selective interaction with a biological target.

Physicochemical Properties of 7-Fluoro-2-methyl-2H-indazole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Molecular Structure:

Caption: A plausible synthetic workflow for 7-Fluoro-2-methyl-2H-indazole.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(2-fluoro-6-nitrobenzyl)methanamine

-

To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (2.0 eq, as a solution in THF or water) and sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-2-methyl-2H-indazole

-

Dissolve the crude N-(2-fluoro-6-nitrobenzyl)methanamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder (5.0 eq) and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using Pd/C.

-

Heat the mixture to reflux and stir for 4-6 hours until the reduction of the nitro group is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and slowly add a solution of sodium nitrite (1.2 eq) in water.

-

Stir the reaction at 0°C for 1 hour for diazotization.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C to facilitate intramolecular cyclization.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 7-Fluoro-2-methyl-2H-indazole.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow:

Caption: A standard analytical workflow for compound characterization.

Comparative Guide to Analytical Methods:

| Analytical Method | Information Obtained | Key Advantages | Typical Results |

| ¹H and ¹³C NMR | Number, environment, and connectivity of protons and carbons. | High resolution, non-destructive, excellent for isomer differentiation. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. |

| ¹⁹F NMR | Presence and chemical environment of the fluorine atom. | Highly sensitive to electronic changes in the molecule. | A distinct signal confirming the fluoro-substitution. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires a small sample amount. | A molecular ion peak corresponding to the calculated mass. |

| HPLC | Purity and retention time. | Quantitative, highly reproducible. | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Characteristic absorption bands for aromatic C-H, C=C, C-N, and C-F bonds. |

Detailed Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy [5] 1. Sample Preparation: Dissolve 5-10 mg of 7-Fluoro-2-methyl-2H-indazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2. Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. 3. Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

High-Performance Liquid Chromatography (HPLC) [5] 1. Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of HPLC-grade acetonitrile and water with 0.1% formic acid. Degas the mobile phase. 2. Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter. 3. Injection and Data Acquisition: Inject 10-20 µL of the sample onto a C18 column and run the appropriate gradient method. 4. Data Analysis: Analyze the chromatogram to determine the retention time and calculate the purity based on the peak area.

Applications in Research and Drug Development

Indazole derivatives are extensively explored for their therapeutic potential across various disease areas. The specific substitution pattern of 7-Fluoro-2-methyl-2H-indazole suggests its potential as a scaffold for developing novel therapeutic agents.

Potential Biological Activities:

-

Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors. The 7-fluoro and 2-methyl substitutions could modulate the binding affinity and selectivity for specific kinases involved in cancer cell proliferation and signaling.

-

Anti-inflammatory Effects: Indazoles have been shown to possess anti-inflammatory properties. [3]This compound could be investigated for its ability to modulate inflammatory pathways.

-

Antimicrobial Activity: Some indazole derivatives exhibit antibacterial and antifungal properties. [1][4]* CNS Activity: The indazole scaffold is also found in compounds with activity in the central nervous system, such as antidepressants. [3] Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a hypothetical scenario where an indazole derivative could act as a kinase inhibitor in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by an indazole derivative.

Conclusion

7-Fluoro-2-methyl-2H-indazole is a fascinating molecule with significant potential in the realm of medicinal chemistry. Its specific substitution pattern offers advantages in terms of metabolic stability and potential for selective biological activity. This guide has provided a comprehensive overview of its physicochemical properties, synthetic routes, and analytical characterization, laying the groundwork for its further investigation and application in drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this promising compound.

References

-

7-FLUORO-2H-INDAZOLE-3-CARBOXYLIC ACID | CAS 959236-59-0. Available at: [Link]

-

6-fluoro-2-methyl-2H-indazole-7-carboxylic acid | C9H7FN2O2 | CID 83387268 - PubChem. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

-

2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Page loading... [guidechem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

7-Fluoro-2-methyl-2H-indazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 7-Fluoro-2-methyl-2H-indazole (CAS No: 1337881-42-1). As a fluorinated heterocyclic compound, this molecule represents a valuable scaffold in medicinal chemistry and drug discovery. The indazole core is a well-established pharmacophore found in numerous biologically active agents, and the strategic incorporation of a fluorine atom at the 7-position can significantly modulate physicochemical and pharmacokinetic properties.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes available data with established chemical principles to offer field-proven insights for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into its spectroscopic signature, propose a robust synthetic pathway with detailed protocols, and explore its reactivity profile for further derivatization.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole, or benzopyrazole, is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable isomer.[4] However, substitution at one of the nitrogen atoms, as in 7-Fluoro-2-methyl-2H-indazole, "locks" the molecule into a specific isomeric form, providing a fixed structural element for molecular design.

Indazoles are considered bioisosteres of indoles and benzimidazoles, and their derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory effects.[1][4][5]

The Role of Fluorine: The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry. The 7-fluoro substituent in the target molecule leverages these benefits:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Modulated Acidity/Basicity: Fluorine's high electronegativity can lower the pKa of nearby N-H groups, influencing ionization state and receptor interactions.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

-

Lipophilicity: A fluoro-substituent can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

The specific placement at the 7-position influences the electronic environment of the entire heterocyclic system, impacting both its reactivity and its potential biological activity.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is essential for handling, formulation, and assay development. While extensive experimental data for this specific isomer is not widely published, we can consolidate known information and provide context based on related structures.

| Property | Value | Source / Comment |

| IUPAC Name | 7-Fluoro-2-methyl-2H-indazole | --- |

| CAS Number | 1337881-42-1 | [6] |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.15 g/mol | |

| Appearance | Expected to be a solid at room temp. | Based on similar substituted indazoles. |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, MeOH, DMSO. Low solubility in water. | General property of N-alkylated heterocycles. |

| Storage Conditions | Sealed in dry, 2-8°C |

Spectroscopic Profile and Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for 7-Fluoro-2-methyl-2H-indazole, providing a baseline for characterization. The interpretation relies on established principles of NMR, IR, and MS for fluorinated aromatic heterocycles.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The spectra will be influenced by the N-methyl group, the pyrazole ring, and the electron-withdrawing fluorine atom on the benzene ring.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the C3-H proton. Its downfield shift is characteristic of protons on the electron-deficient pyrazole ring of the 2H-indazole system.[7]

-

δ ~7.5-7.7 ppm (d, 1H): This signal is likely the C4-H proton, deshielded by the adjacent pyrazole ring and coupled to C5-H.

-

δ ~7.0-7.2 ppm (m, 2H): These signals correspond to the C5-H and C6-H protons, which will form a complex multiplet due to H-H and H-F couplings.

-

δ ~4.2 ppm (s, 3H): This singlet is assigned to the N2-methyl group protons.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~150-160 ppm (d, J_CF ≈ 240-250 Hz): The C7 carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.

-

δ ~120-130 ppm: Aromatic carbons (C4, C5, C6, C3a, C7a). These will show smaller C-F couplings.

-

δ ~115-125 ppm: C3 carbon.

-

δ ~35-40 ppm: The N2-methyl carbon.

¹⁹F NMR (376 MHz, CDCl₃):

-

A single resonance is expected, likely in the range of δ -110 to -130 ppm (relative to CFCl₃). The exact chemical shift provides a sensitive probe of the electronic environment. The signal will appear as a multiplet due to coupling with neighboring aromatic protons (C6-H).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1620-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heterocyclic rings.

-

~1250-1100 cm⁻¹: A strong absorption band corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected [M+H]⁺: 151.0666 for C₈H₈FN₂⁺. The detection of this ion with high mass accuracy (<5 ppm error) provides definitive confirmation of the molecular formula.

Synthesis and Purification

The most direct and logical synthesis of 7-Fluoro-2-methyl-2H-indazole involves the selective N-methylation of the precursor, 7-fluoro-1H-indazole. The key challenge in this approach is controlling the regioselectivity of the alkylation, as reaction at N1 is also possible.

Caption: Proposed Synthetic Pathway.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole (Precursor)

This protocol is adapted from established literature methods for the synthesis of substituted indazoles from ortho-toluidine derivatives.[1]

Rationale: This pathway involves a diazotization followed by an intramolecular cyclization. Acylating the aniline nitrogen first provides a stable intermediate for the subsequent steps.

Step-by-Step Methodology:

-

Acetylation: To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate at 0°C, slowly add acetic anhydride (1.0 eq). Allow the reaction to stir at this temperature for 30 minutes.

-

Work-up: Remove the solvent under reduced pressure to yield 2-acetylamino-1-fluoro-3-methylbenzene, which can be used in the next step without further purification.

-

Diazotization & Cyclization: Dissolve the crude acetylated intermediate in glacial acetic acid. Cool the solution to 10-15°C. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 20°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Hydrolysis & Isolation: Add water to the reaction mixture and heat to 40-50°C for 2 hours to hydrolyze the acetyl group. Cool the mixture, which should result in the precipitation of the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 7-fluoro-1H-indazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Experimental Protocol: N2-Methylation of 7-Fluoro-1H-indazole

Rationale: The regioselectivity of indazole alkylation is highly dependent on the reaction conditions (base, solvent). To favor the thermodynamically less stable N2-isomer, polar aprotic solvents and strong bases are often employed. Copper catalysis has also been shown to promote selective N2-alkylation.[8]

Step-by-Step Methodology:

-

Preparation: To a solution of 7-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base like cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0°C under an inert atmosphere (N₂ or Ar).

-

Scientist's Note: Cs₂CO₃ is often preferred for its solubility and effectiveness in promoting N2-alkylation with reduced side reactions compared to stronger, more hazardous bases like NaH.

-

-

Alkylation: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation. Then, add methyl iodide (MeI, 1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of two new spots (N1 and N2 isomers).

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude product will be a mixture of N1- and N2-methylated isomers. These isomers can be separated using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. The N2-isomer is generally more polar and will have a lower Rf value than the N1-isomer.

Chemical Reactivity and Derivatization

The 7-Fluoro-2-methyl-2H-indazole scaffold offers several sites for further chemical modification, which is crucial for library synthesis in drug discovery programs.

Caption: Key Sites of Reactivity on the Indazole Core.

C3-Position Reactivity

The C3 position of the 2H-indazole ring is the most versatile site for functionalization. It is analogous to the C2 position of indole. Recent literature highlights several methods for C3-functionalization:[9]

-

Formylation: A microwave-assisted, Selectfluor-mediated formylation using DMSO as the formylating agent provides an efficient route to 3-formyl-2H-indazoles.[10] This aldehyde product is a key intermediate for subsequent reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

-

Halogenation, Borylation, Amination: Various methods exist for introducing halogens, boron esters, and amino groups at the C3 position, opening pathways for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9]

Electrophilic Aromatic Substitution

The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents must be considered:

-

Fluorine (at C7): An ortho-, para-director and deactivating.

-

Fused Pyrazole Ring (at C7a, C3a): The overall effect is deactivating. Substitution will likely be directed to the C4 and C6 positions, though forcing conditions may be required due to the deactivated nature of the ring.

Significance and Applications in Drug Development

7-Fluoro-2-methyl-2H-indazole is not just a single molecule but a representative of a class of building blocks for creating more complex drug candidates. Its value lies in:

-

Locked Tautomer: The 2-methyl group prevents tautomerization, providing a rigid and defined pharmacophore for computational modeling and structure-activity relationship (SAR) studies.

-

Fluorine Handle: The 7-fluoro group acts as a metabolic blocker and a tool to fine-tune electronic properties and binding interactions.[11]

-

Versatile Core: The indazole nucleus is a proven scaffold for targeting a wide range of biological targets, particularly protein kinases.[1]

By applying the derivatization reactions discussed in Section 5.0, researchers can rapidly generate a library of analogues for screening, exploring how modifications at the C3, C4, C5, and C6 positions affect biological activity.

Conclusion

7-Fluoro-2-methyl-2H-indazole is a strategically designed heterocyclic scaffold with significant potential for drug discovery. This guide has provided a detailed examination of its core chemical properties, from its expected spectroscopic signature to robust protocols for its synthesis and purification. By understanding its reactivity, particularly at the C3-position, researchers are well-equipped to utilize this molecule as a foundational building block for the development of novel therapeutics. The combination of the privileged indazole core, a fixed 2H-isomeric state, and the modulating effects of the fluorine atom makes it an asset for any medicinal chemistry program.

References

-

Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83387268, 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. Retrieved from [Link]

-

García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

African Rock Art. (n.d.). 7-Fluoro-2-methyl-2H-indazole. Retrieved from [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1337881-42-1 Cas No. | 7-Fluoro-2-methyl-2H-indazole | Matrix Scientific [matrixscientific.com]

- 7. rsc.org [rsc.org]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. soc.chim.it [soc.chim.it]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Fluoro-2-methyl-2H-indazole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole and benzimidazole.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2][3] Of these, the 1H and 2H forms are more commonly explored in drug development.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-tumor, anti-platelet, and antimicrobial effects.[1][2]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of the indazole scaffold, fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a specific, synthetically important derivative, 7-Fluoro-2-methyl-2H-indazole, providing a comprehensive overview of its physical properties and the methodologies for its preparation and characterization.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physical properties is fundamental to its application in drug development, influencing everything from formulation to in vivo disposition. The key physicochemical parameters for 7-Fluoro-2-methyl-2H-indazole are summarized below.

| Property | Value | Source |

| CAS Number | 1337881-42-1 | [4] |

| Molecular Formula | C₈H₇FN₂ | Inferred from structure |

| Molecular Weight | 150.16 g/mol | |

| Appearance | White to off-white solid | Typical for similar small molecules |

| Melting Point | Not explicitly reported; requires experimental determination | |

| Boiling Point | Not explicitly reported; requires experimental determination | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | Inferred from structure and general properties of similar compounds |

| pKa | Not explicitly reported; predicted to be weakly basic due to the pyrazole nitrogens. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 7-Fluoro-2-methyl-2H-indazole.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group. The fluorine atom at the 7-position will likely cause splitting of the adjacent aromatic proton signal (H-6) due to through-space coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 151.0666.

Experimental Protocols

Synthesis of 7-Fluoro-2-methyl-2H-indazole:

Protocol: Synthesis of 7-Fluoro-2-methyl-2H-indazole via Reductive Cyclization

Step 1: Condensation to form the Schiff Base (Iminofluoronitrobenzene)

-

To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in ethanol, add methylamine (1.1 eq, as a solution in ethanol or water).

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Schiff base. This intermediate can be used in the next step without further purification.

Causality: The condensation reaction forms the C=N bond of the imine, which is a key precursor for the subsequent cyclization. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Step 2: Reductive Cyclization

-

Dissolve the crude Schiff base from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tri-n-butylphosphine or sodium dithionite.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Fluoro-2-methyl-2H-indazole.

Causality: The reducing agent selectively reduces the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization with the imine nitrogen to form the indazole ring.

Diagram: Synthetic Workflow for 7-Fluoro-2-methyl-2H-indazole

Caption: Synthetic pathway for 7-Fluoro-2-methyl-2H-indazole.

Protocol: Determination of Melting Point

-

Ensure the synthesized 7-Fluoro-2-methyl-2H-indazole is completely dry and free of solvent.

-

Pack a small amount of the crystalline solid into a capillary tube, ensuring a column height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Once the sample begins to melt, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.

Causality: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities will generally broaden and depress the melting point.

Diagram: Workflow for Physical Property Determination

Caption: Workflow for determining physical properties.

Conclusion

7-Fluoro-2-methyl-2H-indazole represents a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, dictated by the interplay of the indazole core, the N-methyl group, and the 7-fluoro substituent, are critical to its behavior in biological systems. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to prepare and characterize this compound, facilitating its exploration in drug discovery programs. A comprehensive understanding of its physical properties will undoubtedly aid in the rational design of future indazole-based pharmaceuticals with enhanced efficacy and safety profiles.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

PubChem. (2026, January 3). 6-fluoro-2-methyl-2H-indazole-7-carboxylic acid. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-2-methyl-2H-indazole-6-carboxylic acid. Retrieved from [Link]

-

Der Pharma Chemica. (2023, March 24). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 7-Fluoro-3-methyl-2H-indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 1337881-42-1 Cas No. | 7-Fluoro-2-methyl-2H-indazole | Matrix Scientific [matrixscientific.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

7-Fluoro-2-methyl-2H-indazole structure

An In-depth Technical Guide to the Structure, Synthesis, and Application of 7-Fluoro-2-methyl-2H-indazole

Abstract

This technical guide provides a comprehensive analysis of 7-Fluoro-2-methyl-2H-indazole (CAS No: 1337881-42-1), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and strategic functionalization, such as the introduction of a fluorine atom at the 7-position and a methyl group at the N-2 position, imparts unique physicochemical and metabolic properties. This document details the molecular structure, provides a field-proven, regioselective synthetic protocol, outlines comprehensive characterization data, and discusses its critical application as an intermediate in the synthesis of advanced therapeutic agents, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1] As a bioisostere of indole, it is featured in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazoles can exist as two primary tautomers, 1H- and 2H-indazole, with the N-alkylation pattern profoundly influencing the molecule's spatial arrangement and drug-receptor interactions.

The subject of this guide, 7-Fluoro-2-methyl-2H-indazole, is a specifically engineered analogue. The strategic placement of substituents serves distinct purposes:

-

Fluorine at C-7: The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Its high electronegativity can alter the electronic distribution of the aromatic system, influencing pKa and hydrogen bonding capabilities.

-

Methyl at N-2: Alkylation at the N-2 position locks the tautomeric form, providing a defined three-dimensional structure. This is often crucial for achieving high selectivity and potency for a specific biological target, as it orients the rest of the molecule in a fixed conformation for optimal binding.

This guide will elucidate the key technical aspects of this valuable compound, with a focus on its synthesis and role in the development of IRAK4 inhibitors, a promising class of drugs for treating inflammatory and autoimmune diseases.

Molecular Structure and Physicochemical Properties

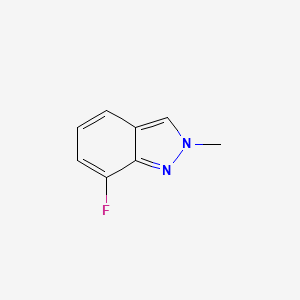

The core of 7-Fluoro-2-methyl-2H-indazole is a planar, 10-π electron aromatic system. The IUPAC name is 7-fluoro-2-methyl-2H-indazole. The structure with standard atom numbering is presented below.

Caption: Chemical structure of 7-Fluoro-2-methyl-2H-indazole.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1337881-42-1 | |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.15 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, dichloromethane, DMSO (predicted) | General knowledge |

Synthesis and Mechanistic Considerations

The synthesis of 7-Fluoro-2-methyl-2H-indazole is achieved via a two-step process starting from a commercially available precursor. The critical step is the regioselective methylation of the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers. The outcome is highly dependent on reaction conditions and the electronic nature of the substituents on the indazole ring.

For 7-fluoro-1H-indazole, the fluorine atom at the C-7 position is weakly electron-withdrawing, which can influence the nucleophilicity of the adjacent N-1 nitrogen. However, literature suggests that methylation under acidic conditions or with specific reagents can favor the kinetically controlled N-2 product. A proven method for the synthesis of the desired N-2 isomer is detailed in patent literature, demonstrating its utility as a reliable intermediate.

Caption: Synthetic workflow for 7-Fluoro-2-methyl-2H-indazole.

Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-2H-indazole

This protocol is adapted from patent WO2022140415A1.

Step 1: Synthesis of 7-Fluoro-1H-indazole

-

To a reaction vessel charged with 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (4.0 eq).

-

Heat the reaction mixture to 180 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Add ethyl acetate and water to partition the product. Separate the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography to afford 7-fluoro-1H-indazole as a solid.

Step 2: Synthesis of 7-Fluoro-2-methyl-2H-indazole

-

To a solution of 7-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF) cooled to 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen to form the indazolide anion, activating it for nucleophilic attack. The use of DMF as a polar aprotic solvent facilitates this ionic reaction.

-

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.1 eq) dropwise at 0 °C.

-

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. While a mixture of N-1 and N-2 isomers is possible, the conditions described in the patent yield the desired N-2 product. Separation of isomers may be required.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 7-Fluoro-2-methyl-2H-indazole. The reported yield for this step is approximately 45%.

Structural Characterization

Confirmation of the structure and purity of 7-Fluoro-2-methyl-2H-indazole is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR provides a clear fingerprint of the molecule. The data below is consistent with the structure reported in patent WO2022140415A1.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.21 (s, 1H, H-3), 7.78 (d, J = 8.1 Hz, 1H, H-4), 7.21 (td, J = 8.1, 5.0 Hz, 1H, H-5), 7.05 (d, J = 8.1 Hz, 1H, H-6), 4.22 (s, 3H, N-CH₃).

¹⁹F NMR (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a complex multiplet due to coupling with neighboring aromatic protons (H-6).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

LC-MS: m/z 151.1 [M+H]⁺. This corresponds to the calculated exact mass of the protonated molecule (C₈H₈FN₂⁺).

Applications in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors

A significant and high-value application of 7-Fluoro-2-methyl-2H-indazole is its use as a pivotal intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immunity signaling cascade, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.

Several patents, including WO2022140415A1, describe the use of 7-Fluoro-2-methyl-2H-indazole as a core scaffold onto which further complexity is built to generate potent and selective IRAK4 inhibitors.

Caption: Role of 7-Fluoro-2-methyl-2H-indazole in IRAK4 inhibitor synthesis.

The synthesis typically involves initial functionalization of the 7-Fluoro-2-methyl-2H-indazole core, for example, through bromination at the C-5 position, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce further diversity. Subsequent modifications, such as amide bond formation, lead to the final, complex drug molecule. The 7-fluoro-2-methyl-indazole moiety often serves to anchor the molecule within the ATP-binding pocket of the IRAK4 kinase, with the substituents providing key interactions that determine potency and selectivity.

Conclusion

7-Fluoro-2-methyl-2H-indazole is a highly valuable and strategically designed building block for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods, making it an accessible intermediate for both research and process development. The unique combination of a fluorine atom and an N-2 methyl group provides a stable and well-defined scaffold that has proven critical for the development of potent IRAK4 inhibitors. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this important compound in the pursuit of novel therapeutics.

References

-

African Rock Art. (n.d.). 7-Fluoro-2-methyl-2H-indazole. Retrieved January 10, 2026, from [Link]

- Gilead Sciences, Inc. (2022). 2H-Indazole derivatives as IRAK4 inhibitors and their use in the treatment of disease. (Patent No. WO2022140415A1).

- Takeda Pharmaceutical Company Limited. (2023). Heterocyclic compounds for treating Huntington's disease. (Patent No. WO2023225244A1).

Sources

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-methyl-2H-indazole: A Key Intermediate in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, with the 2H-indazole scaffold being a prominent feature in a number of groundbreaking therapeutics.[1][2] This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 7-Fluoro-2-methyl-2H-indazole, a key building block in the development of novel pharmaceuticals. We will delve into the strategic considerations for the synthesis of the 7-fluoro-1H-indazole precursor, followed by a detailed exploration of the critical regioselective N-methylation step to yield the desired 2-methyl isomer. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into process optimization for researchers in the field.

Introduction: The Significance of the 2H-Indazole Moiety

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial pharmacophore found in a variety of clinically significant molecules.[2][3] The unique electronic and steric properties of the 2H-indazole scaffold allow for specific interactions with biological targets, making it a privileged structure in drug design. Consequently, the development of efficient and selective synthetic routes to substituted 2H-indazoles, such as 7-Fluoro-2-methyl-2H-indazole, is of paramount importance to the pharmaceutical industry.

Strategic Synthesis Pathway

The synthesis of 7-Fluoro-2-methyl-2H-indazole can be logically approached in two main stages:

-

Part A: Synthesis of the 7-Fluoro-1H-indazole Precursor. This initial phase focuses on the construction of the core indazole ring system with the desired fluorine substituent at the 7-position.

-

Part B: Regioselective N-Methylation. This critical step involves the selective methylation of the N2 position of the indazole ring, a non-trivial transformation that often yields a mixture of N1 and N2 isomers.

The following diagram illustrates the overall synthetic strategy:

Caption: Overall two-stage synthesis strategy for 7-Fluoro-2-methyl-2H-indazole.

Part A: Synthesis of 7-Fluoro-1H-indazole

There are two primary and well-established methods for the synthesis of 7-fluoro-1H-indazole, each with its own advantages and considerations.

Method 1: From 2-Fluoro-6-methylaniline

This approach involves the diazotization of 2-fluoro-6-methylaniline followed by an intramolecular cyclization. The presence of the fluorine atom ortho to the methyl group facilitates the desired ring closure.

Reaction Scheme:

Caption: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline.

Experimental Protocol (Adapted from[4])

-

Acetylation: To a solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, slowly add acetic anhydride (1.0 eq) at 0°C. Stir for 30 minutes at a temperature not exceeding 5°C. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

-

Nitrosation and Cyclization: The acetylated intermediate is then subjected to nitrosation using a suitable nitrosating agent (e.g., sodium nitrite in acidic medium), followed by in-situ cyclization.

-

Deprotection: The resulting 1-acetyl-7-fluoro-1H-indazole is hydrolyzed using a base, such as ammonia in methanol, to yield 7-fluoro-1H-indazole.

Method 2: From 2,3-Difluorobenzaldehyde

This method utilizes a condensation reaction between 2,3-difluorobenzaldehyde and hydrazine, followed by a cyclization reaction. The ortho-fluorine atom acts as a leaving group in the cyclization step.

Reaction Scheme:

Caption: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde.

Experimental Protocol (Adapted from[5])

-

Condensation and Cyclization: To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (excess) and heat the mixture with stirring at 180°C for 10 hours.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 7-fluoro-1H-indazole.

| Starting Material | Key Reagents | Typical Yield | Reference |

| 2-Fluoro-6-methylaniline | Acetic anhydride, Nitrosating agent, Ammonia | ~50-60% (overall) | [4] |

| 2,3-Difluorobenzaldehyde | Hydrazine hydrate | ~45% | [5] |

Part B: Regioselective N-Methylation of 7-Fluoro-1H-indazole

The alkylation of indazoles can be notoriously unselective, often leading to a mixture of N1 and N2 isomers.[3][6] Achieving high regioselectivity for the desired N2-methylated product is the most critical step in this synthesis.

The Challenge of Regioselectivity

The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, and the thermodynamic stability of the 1H-tautomer generally favors N1 alkylation under basic conditions.[2][7] However, kinetic control can be exerted to favor the formation of the N2-alkylated product.

A Strategy for Selective N2-Methylation

Recent advances in synthetic methodology have provided elegant solutions for selective N2-alkylation. One of the most effective methods involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic catalysis.[6][8] This method is highly selective for the N2 position across a broad range of indazole substrates.

Furthermore, studies have shown that electron-withdrawing substituents at the C7 position of the indazole ring can direct alkylation to the N2 position.[9] The fluorine atom at the C7 position in our substrate is electron-withdrawing, which is expected to favor the desired N2-methylation.

Proposed Mechanism for N2-Selectivity:

Caption: Proposed mechanism for the acid-catalyzed N2-methylation of 7-Fluoro-1H-indazole.

Experimental Protocol (Adapted from[6])

-

Reaction Setup: To a solution of 7-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.2 eq).

-

Acid Catalysis: Cool the mixture to 0°C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield 7-fluoro-2-methyl-2H-indazole.

| Substrate | Methylating Agent | Catalyst | Expected Outcome | Reference |

| 7-Fluoro-1H-indazole | Methyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | High regioselectivity for N2-methylation | [6] |

Conclusion

The synthesis of 7-Fluoro-2-methyl-2H-indazole presented herein provides a reliable and efficient pathway for accessing this valuable building block. The strategy relies on established methods for the construction of the 7-fluoro-1H-indazole precursor, followed by a modern and highly regioselective N-methylation protocol. The understanding and application of the principles governing regioselectivity in indazole alkylation are key to the successful synthesis of the target molecule. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently produce 7-Fluoro-2-methyl-2H-indazole for their drug discovery and development programs.

References

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226. [Link]

-

ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. [Link]

-

Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

-

WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

-

Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

-

ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

-

Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(6), 118-137. [Link]

-

National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

RSC Publishing. (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. [Link]

-

PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-2-methyl-2H-indazole starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Fluoro-2-methyl-2H-indazole

Introduction

7-Fluoro-2-methyl-2H-indazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a fluorinated derivative of the indazole scaffold, it serves as a valuable pharmacophore and a bioisostere of natural structures like indole.[1][2] The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in the design of novel therapeutic agents. Furthermore, the 2H-indazole isomer, as opposed to the more common 1H-indazole, is a key component in several clinically significant molecules, including the anti-tumor drug Pazopanib.[3]

This guide provides a comprehensive overview of the primary synthetic routes to 7-Fluoro-2-methyl-2H-indazole, focusing on the critical starting materials and the chemical logic underpinning the synthetic strategies. We will explore the construction of the core 7-fluoro-1H-indazole scaffold and the subsequent, regiochemically-critical, N-methylation step. This document is intended for chemical researchers and drug development professionals, offering field-proven insights and detailed protocols to enable the successful synthesis of this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing 7-Fluoro-2-methyl-2H-indazole begins with a retrosynthetic analysis. The final N-methylation step is a key disconnection, leading back to the crucial intermediate, 7-fluoro-1H-indazole. This intermediate, in turn, can be synthesized from simpler, commercially available aromatic compounds. This analysis reveals two primary and divergent pathways for assembling the core scaffold, which form the basis of our discussion.

Caption: Workflow for synthesizing 7-Fluoro-1H-indazole via Route A.

Step 1: Synthesis of 2-Fluoro-6-methylphenylacetamide [1]1. In a 100 mL three-necked flask, dissolve 1.07 g (0.01 mol) of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate. 2. Cool the stirred solution to 0 °C in an ice bath. 3. Slowly add 1.02 g (0.01 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 5 °C. 4. Continue stirring at this temperature for 30 minutes after the addition is complete. 5. Remove the solvent under reduced pressure to yield the product, typically as a solid.

- Expected Yield: ~84%

Step 2: Synthesis of 7-Fluoro-1-acetyl-1H-indazole [1]1. Combine the crude 2-fluoro-6-methylphenylacetamide from the previous step with potassium acetate and acetic anhydride. 2. Cool the mixture and slowly add isoamyl nitrite. 3. Allow the reaction to proceed, monitoring for completion by TLC. 4. Upon completion, work up the reaction by quenching and extracting the product. 5. Purify by removing the solvent under reduced pressure.

- Reported Yield: ~72%

Step 3: Synthesis of 7-Fluoro-1H-indazole [1]1. To a 100 mL three-necked flask, add 2.38 g (0.01 mol) of the intermediate 7-fluoro-1-acetylindazole. 2. Add 50 mL of anhydrous methanol and 2 mL of ammonia solution. 3. Heat the mixture to 40 °C and maintain for 2 hours. 4. Remove the solvent under reduced pressure. 5. Cool the residue to induce precipitation. The resulting solid is collected and dried.

- Reported Yield: ~70%

Route B: Synthesis from 2,3-Difluorobenzaldehyde

This route offers a more direct, one-step synthesis of the indazole core. It relies on the reaction of a suitably substituted benzaldehyde with hydrazine, which undergoes condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. While operationally simpler, this reaction often requires high temperatures. [4]

[4]1. In a suitable reaction vessel, combine 1.85 g of 2,3-difluorobenzaldehyde with 3 mL of hydrazine monohydrate. 2. Heat the reaction mixture with stirring to 180 °C for 10 hours. Monitor reaction completion via TLC. 3. After completion, cool the mixture to room temperature. 4. Perform a liquid-liquid extraction using ethyl acetate and water. 5. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. 6. Evaporate the solvent under reduced pressure to obtain the crude product. 7. Purify the crude material using silica gel column chromatography (eluent: chloroform/acetone) to afford pure 7-fluoro-1H-indazole.

- Reported Yield: ~45%

Comparison of Synthetic Routes to 7-Fluoro-1H-indazole

| Parameter | Route A (from 2-Fluoro-6-methylaniline) | Route B (from 2,3-Difluorobenzaldehyde) |

| Starting Material | 2-Fluoro-6-methylaniline | 2,3-Difluorobenzaldehyde |

| Number of Steps | 3 | 1 |

| Overall Yield | Good (~41%) | Moderate (45%) [4] |

| Key Reagents | Acetic anhydride, Isoamyl nitrite, Hydrazine | Hydrazine monohydrate |

| Reaction Conditions | Mild to moderate temperatures | High temperature (180 °C) [4] |

| Operational Complexity | Higher (multi-step, involves isolation of intermediates) | Lower (one-pot) |

| Purification | Precipitation/Crystallization may suffice | Column chromatography required [4] |

Part 2: Regioselective N-Methylation

With 7-fluoro-1H-indazole in hand, the final step is the introduction of a methyl group onto one of the pyrazole nitrogen atoms. This step is non-trivial, as the alkylation of indazoles can produce a mixture of N1 and N2 isomers. [5]The regiochemical outcome is highly dependent on steric and electronic factors of the indazole ring, as well as the specific base, solvent, and alkylating agent used. [6]

The Challenge: Achieving N2 Selectivity

The indazole anion is an ambident nucleophile. Generally, N1 alkylation is considered the thermodynamically favored pathway, while N2 alkylation can be achieved under certain conditions. [6][7]For 7-substituted indazoles, the presence of a substituent, particularly an electron-withdrawing one like fluorine, can sterically hinder the N1 position and electronically favor attack at the N2 position. [6]Therefore, careful selection of reaction conditions is paramount to maximize the yield of the desired 7-fluoro-2-methyl-2H-indazole isomer.

Caption: N-methylation of 7-fluoro-1H-indazole leading to isomeric products.

Field-Proven Protocol for N2-Methylation

While a specific protocol for this exact substrate is not detailed in the initial literature, the following procedure is based on established principles for achieving N2-selectivity in substituted indazoles. [5][6]The use of a polar aprotic solvent like DMF and a carbonate base is a common strategy.

-

To a stirred solution of 7-fluoro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to separate the N2-methyl (target) and N1-methyl isomers.

Alternative Direct Synthetic Strategies

Modern synthetic organic chemistry offers more advanced methods that can directly generate N2-substituted indazoles, thereby circumventing the regioselectivity issues of alkylation. These are often more complex but can be highly efficient.

-

Copper-Catalyzed Three-Component Synthesis: This powerful method combines a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide in a one-pot reaction. A copper catalyst facilitates the sequential formation of C-N and N-N bonds to build the 2-methyl-2H-indazole ring system directly. [2][8]* [3+2] Dipolar Cycloaddition: The reaction of arynes (generated in situ) with sydnones can provide a rapid and high-yielding route to 2H-indazoles under very mild conditions, often with no contamination from the 1H-isomer. [9] These methods represent the cutting edge of heterocyclic synthesis and should be considered by researchers looking for alternative or more scalable routes.

Conclusion

The synthesis of 7-Fluoro-2-methyl-2H-indazole is a multi-stage process that hinges on two key phases: the efficient construction of the 7-fluoro-1H-indazole core and the carefully controlled, regioselective N-methylation. The choice of starting material for the core—either 2-fluoro-6-methylaniline or 2,3-difluorobenzaldehyde —dictates the initial synthetic strategy, with each route offering a trade-off between operational simplicity and reaction conditions. The subsequent methylation step requires a nuanced understanding of indazole reactivity to maximize the yield of the desired N2-isomer. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently access this valuable fluorinated building block for their discovery programs.

References

- Elguero, J., et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.

- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry, 86, 10883-10888.

- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76-82.

- The Royal Society of Chemistry. (n.d.).

- Larock, R. C., & Yue, D. (2009). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 4(16), 2735-2738.

-

African Rock Art. (n.d.). 7-Fluoro-2-methyl-2H-indazole. Retrieved from [Link]

- BenchChem. (2025).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.).

- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Institutes of Health. (2024).

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-2-methyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 7-fluoro-2-methyl-2H-indazole (CAS No: 1337881-42-1)[1], a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Indazole derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a foundational framework for the unambiguous identification and characterization of this molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis for fluorinated and N-methylated heterocyclic systems.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of a novel or synthesized compound relies on the synergistic interpretation of multiple spectroscopic techniques. For 7-fluoro-2-methyl-2H-indazole, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the molecular skeleton and the chemical environment of each atom, while Mass Spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns.

The strategic placement of the fluorine atom at the C-7 position and the methyl group at the N-2 position creates a distinct spectroscopic fingerprint. The electronegativity of the fluorine atom and its ability to couple with nearby nuclei (¹H and ¹³C) are particularly informative.

Caption: Structure of 7-Fluoro-2-methyl-2H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained spectra.

-

Sample Preparation: Dissolve 5-10 mg of purified 7-fluoro-2-methyl-2H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[3] Ensure complete dissolution to avoid signal broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer, operating at a minimum frequency of 400 MHz for protons, to achieve optimal signal dispersion and resolution.[4][5]

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to obtain a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[6]

-

-

¹⁹F NMR Acquisition:

-

Perform a proton-decoupled or coupled experiment as needed.

-

Reference the spectrum to an appropriate standard, such as CFCl₃ (δ 0.0).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[5]

Caption: Standardized workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Data

The proton spectrum is anticipated to show four distinct signals: one for the N-methyl group and three for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 7-Fluoro-2-methyl-2H-indazole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.1 - 8.2 | s | 1H | H-3 | The N-methylation at the 2-position deshields the H-3 proton significantly compared to its 1H-indazole counterpart. Its singlet nature arises from the absence of adjacent protons. |

| ~7.3 - 7.4 | d (J ≈ 8 Hz) | 1H | H-4 | This proton is part of the benzenoid ring and is coupled primarily to H-5. Long-range coupling to F-7 (⁴JHF) may cause slight broadening. |

| ~7.0 - 7.1 | t (J ≈ 8 Hz) | 1H | H-5 | The triplet (or more accurately, a doublet of doublets) arises from coupling to both H-4 and H-6. |

| ~6.8 - 6.9 | dd (J ≈ 8, 4 Hz) | 1H | H-6 | This proton experiences coupling to H-5 (³JHH) and a significant through-bond coupling to the adjacent F-7 (³JHF), resulting in a doublet of doublets. |

| ~4.2 - 4.3 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom appears as a sharp singlet in a characteristic region for N-methyl heterocycles. Long-range coupling to F-7 is possible but likely unresolved. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display eight signals, with the carbon atoms near the fluorine showing characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for 7-Fluoro-2-methyl-2H-indazole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (JCF in Hz) | Assignment | Causality and Insights |

| ~150 - 152 | d (¹JCF ≈ 240-250) | C-7 | The direct attachment to the highly electronegative fluorine atom results in a significant downfield shift and a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.[6] |

| ~148 - 150 | s | C-7a | This is a quaternary carbon of the pyrazole ring fused to the benzene ring. |

| ~125 - 127 | d (²JCF ≈ 10-15) | C-6 | This carbon is two bonds away from the fluorine, resulting in a smaller doublet splitting. |

| ~123 - 124 | s | C-3 | The chemical shift is influenced by the adjacent nitrogen atoms. |

| ~121 - 122 | s | C-3a | This is the other quaternary carbon at the ring junction. |

| ~118 - 120 | d (³JCF ≈ 4-6) | C-5 | Three-bond coupling to fluorine is observable and helps in assigning this signal. |

| ~115 - 117 | d (⁴JCF ≈ 2-4) | C-4 | Four-bond coupling to fluorine is typically weak but may be resolved in a high-field spectrometer. |

| ~35 - 37 | s | N-CH₃ | The N-methyl carbon appears in the aliphatic region of the spectrum. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for 7-Fluoro-2-methyl-2H-indazole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Insights |